3-Methyl-1H-indole-1-carbonitrile: A Technical Guide to a Niche Heterocyclic Building Block
3-Methyl-1H-indole-1-carbonitrile: A Technical Guide to a Niche Heterocyclic Building Block
An In-depth Exploration of Synthesis, Characterization, and Physicochemical Properties for Research and Drug Discovery Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1H-indole-1-carbonitrile, a specialized derivative of the biologically significant 3-methylindole (skatole) scaffold. Due to its specific N-cyano functionalization, this compound represents a unique, albeit lesser-studied, building block in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its logical precursor, proposes a robust synthetic pathway, and outlines its expected physicochemical and spectroscopic properties to empower researchers in their discovery and development endeavors.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. The strategic placement of substituents on the indole ring allows for the precise modulation of its electronic and steric properties, thereby influencing its biological activity and chemical reactivity. While 3-methyl-1H-indole (skatole) is a well-documented compound, its N-functionalized derivatives, such as 3-Methyl-1H-indole-1-carbonitrile, offer a distinct vector for molecular elaboration, providing a unique entry point for the synthesis of novel and complex molecular architectures. The introduction of the carbonitrile group directly onto the indole nitrogen significantly alters the electronic character of the heterocyclic system, presenting both opportunities and challenges in its synthetic manipulation and potential biological interactions.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 3-Methyl-1H-indole-1-carbonitrile is not widely available in the current literature. Therefore, a comprehensive understanding of its physical properties begins with a detailed examination of its immediate and well-characterized precursor, 3-methyl-1H-indole (skatole).
Table 1: Physicochemical Properties of 3-Methyl-1H-indole (Skatole) and Related Isomers
| Property | 3-Methyl-1H-indole (Skatole) | 1-Methyl-1H-indole-3-carbonitrile | 3-Methyl-1H-indole-1-carbonitrile (Predicted) |
| CAS Number | 83-34-1[1][2] | 24662-37-1 | Not Available |
| Molecular Formula | C₉H₉N[1][2] | C₁₀H₈N₂ | C₁₀H₈N₂ |
| Molecular Weight | 131.17 g/mol [1][3] | 156.18 g/mol | 156.18 g/mol |
| Appearance | White to brownish crystalline solid[3] | Pale orange powder | Expected to be a solid at room temperature |
| Melting Point | 92-97 °C[3] | 51.5-60.5 °C | Expected to be in a similar or slightly lower range than the 3-cyano isomer |
| Boiling Point | 265-266 °C[3] | Not Available | Expected to be higher than 3-methyl-1H-indole due to increased polarity and molecular weight |
| Solubility | Soluble in alcohols, ether, benzene, chloroform, and acetone; slightly soluble in water.[3] | Not Available | Expected to have good solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile. |
Synthesis and Purification: A Proposed Experimental Protocol
The synthesis of 3-Methyl-1H-indole-1-carbonitrile can be logically achieved through the direct N-cyanation of 3-methyl-1H-indole. Several methods exist for the cyanation of amines and related nitrogen heterocycles. A robust and frequently employed method involves the use of cyanogen bromide (BrCN) in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
Proposed Synthetic Workflow
The proposed synthesis follows a straightforward, single-step protocol from a commercially available starting material.
Caption: Proposed workflow for the synthesis and validation of 3-Methyl-1H-indole-1-carbonitrile.
Detailed Experimental Protocol
Objective: To synthesize 3-Methyl-1H-indole-1-carbonitrile via N-cyanation of 3-methyl-1H-indole.
Materials:
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3-Methyl-1H-indole (Skatole, 98%+)
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Cyanogen bromide (BrCN)
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Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methyl-1H-indole (1.0 eq).
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Deprotonation: Dissolve the starting material in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion. This step ensures that the subsequent reaction occurs at the N-1 position rather than the C-3 position. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
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Cyanation: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous THF. Add the cyanogen bromide solution dropwise to the reaction mixture via a dropping funnel over 30 minutes. Causality Note: Cyanogen bromide serves as an electrophilic source of the nitrile group. The slow, dropwise addition at low temperature is critical to control the exothermicity of the reaction and minimize potential side reactions.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 3-Methyl-1H-indole-1-carbonitrile.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized 3-Methyl-1H-indole-1-carbonitrile must be confirmed through a suite of analytical techniques. Below are the expected spectroscopic signatures based on the proposed structure.
Table 2: Expected Spectroscopic Data for 3-Methyl-1H-indole-1-carbonitrile
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring (in the range of δ 7.0-8.0 ppm) and a singlet for the methyl group protons at the C-3 position (around δ 2.3-2.5 ppm). The absence of the N-H proton signal (typically > δ 8.0 ppm in the starting material) would be a key indicator of successful N-cyanation. |
| ¹³C NMR | Resonances for the eight aromatic carbons of the indole core, a signal for the methyl carbon, and a characteristic signal for the nitrile carbon (typically in the range of δ 115-120 ppm). |
| Infrared (IR) Spectroscopy | A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration. The disappearance of the N-H stretching band (around 3400 cm⁻¹) from the starting material would also be expected. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 156.18 g/mol . |
Reactivity, Stability, and Safety
Reactivity: The nitrile group on the indole nitrogen is expected to be relatively stable but can undergo hydrolysis to the corresponding carbamate or amine under strong acidic or basic conditions. The indole ring itself remains susceptible to electrophilic substitution, although the electron-withdrawing nature of the N-cyano group may deactivate the ring compared to N-alkylated or unsubstituted indoles.
Stability and Storage: 3-Methyl-1H-indole-1-carbonitrile is expected to be a stable solid under standard laboratory conditions. However, like many indole derivatives, prolonged exposure to light and air may lead to gradual decomposition. It should be stored in a tightly sealed container, protected from light, in a cool, dry place.
Safety and Handling:
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Toxicology: Specific toxicological data for 3-Methyl-1H-indole-1-carbonitrile is not available. However, it should be handled with the standard precautions for novel chemical entities. Cyanogen bromide, a reagent in its synthesis, is highly toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound.
Conclusion and Future Outlook
3-Methyl-1H-indole-1-carbonitrile represents a synthetically accessible yet underexplored molecule with potential applications as a versatile intermediate in organic synthesis and drug discovery. The presence of the N-cyano group provides a unique handle for further chemical transformations, distinct from the more common C-2 or C-3 functionalized indoles. This technical guide provides a foundational framework for its synthesis and characterization, based on established chemical principles and data from closely related compounds. It is anticipated that further research into this and similar N-cyanoindoles will unlock new avenues for the development of novel therapeutics and functional materials. The protocols and predictive data herein serve as a valuable resource for scientists poised to explore the chemical and biological landscape of this intriguing heterocyclic building block.
References
-
Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry. [Link]
-
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]
- Synthetic method of 3-methylindole.
-
Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. The Japan Society for Analytical Chemistry. [Link]
-
Indole, 3-methyl-. NIST Chemistry WebBook. [Link]
-
Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. National Institutes of Health. [Link]
-
Cyanation of methyl indole. ResearchGate. [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]
- Preparation method of methyl indole-1-carboxylate and derivatives thereof.
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]
-
3-METHYL-1H-INDOLE | CAS 83-34-1. Matrix Fine Chemicals. [Link]
-
Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Royal Society of Chemistry. [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health. [Link]
-
1H-Indole, 3-ethyl-. Organic Syntheses. [Link]
-
A Novel Process Of Manufacturing 3 Methylindole. Quick Company. [Link]
-
Chemical Properties of Indole, 3-methyl- (CAS 83-34-1). Cheméo. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. SciSpace. [Link]
-
Showing Compound 2(or 3)-methylindole (FDB004302). FooDB. [Link]
-
3-[1-(1H-indol-3-yl)-3-methyl-but-2-enyl]-1H-indole. SpectraBase. [Link]
